molecular formula C18H21N3O5S B4515657 4-methoxy-3-(morpholin-4-ylcarbonyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide

4-methoxy-3-(morpholin-4-ylcarbonyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide

Cat. No.: B4515657
M. Wt: 391.4 g/mol
InChI Key: JIPNKAYFZCXYJC-UHFFFAOYSA-N
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Description

4-methoxy-3-(morpholin-4-ylcarbonyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, a morpholine ring, and a pyridine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-(morpholin-4-ylcarbonyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide typically involves multiple steps, including the formation of the sulfonamide bond, the introduction of the morpholine ring, and the attachment of the pyridine moiety. Common reagents used in these reactions include sulfonyl chlorides, morpholine, and pyridine derivatives. Reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-(morpholin-4-ylcarbonyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres.

Major Products

Major products formed from these reactions include hydroxylated derivatives, amine derivatives, and halogenated compounds. These products can be further utilized in various applications, including drug development and material science.

Scientific Research Applications

4-methoxy-3-(morpholin-4-ylcarbonyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-methoxy-3-(morpholin-4-ylcarbonyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The morpholine ring and pyridine moiety can enhance the compound’s binding affinity and selectivity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-3-(morpholin-4-ylcarbonyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide shares similarities with other sulfonamide derivatives, such as:
    • 4-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide
    • 3-(morpholin-4-ylcarbonyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, morpholine ring, and pyridine moiety allows for versatile applications and enhances its potential as a research tool and therapeutic agent.

Properties

IUPAC Name

4-methoxy-3-(morpholine-4-carbonyl)-N-(pyridin-4-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c1-25-17-3-2-15(12-16(17)18(22)21-8-10-26-11-9-21)27(23,24)20-13-14-4-6-19-7-5-14/h2-7,12,20H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPNKAYFZCXYJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=NC=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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